(3S,6S)-6-Methylmorpholine-3-carboxylic acid
Description
(3S,6S)-6-Methylmorpholine-3-carboxylic acid is a chiral morpholine derivative characterized by a six-membered morpholine ring with a methyl group at the 6-position and a carboxylic acid group at the 3-position. Its stereochemistry (3S,6S) is critical for its physicochemical and biological properties. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting neurotransmitter transporters (e.g., SERT, NET, DAT) . Its structural rigidity and hydrogen-bonding capacity (due to the morpholine oxygen and carboxylic acid group) make it a versatile scaffold for drug design.
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3S,6S)-6-methylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-2-7-5(3-10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 |
InChI Key |
BIOFPDNBUUHVRE-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1CN[C@@H](CO1)C(=O)O |
Canonical SMILES |
CC1CNC(CO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure
-
Amino Acid Protection : The amino group of (2S,4S)-4-hydroxyproline is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane with triethylamine (TEA) as a base.
-
Oxidation : The hydroxyl group at C4 is oxidized to a ketone using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite (NaClO) in isopropyl acetate at 0–5°C. This yields (2S)-1-Boc-4-oxopyrrolidine-2-carboxylic acid.
-
Wittig Reaction : The ketone is treated with a methylenation reagent (e.g., Tebbe reagent) to form an exocyclic alkene, producing (2S)-1-Boc-4-methylene-pyrrolidine-2-carboxylic acid.
-
Cyclopropanation : The alkene undergoes cyclopropanation using dihalocarbene generated from trichloroacetic acid under phase-transfer conditions, forming a spiro-cyclopropane intermediate.
-
Hydrodehalogenation : Reductive cleavage of the cyclopropane ring with zinc dust in acetic acid selectively removes halogen atoms, yielding the morpholine precursor.
-
Deprotection and Cyclization : Acidic removal of the Boc group (e.g., HCl in dioxane) followed by intramolecular lactamization in DMF with potassium carbonate at 80°C forms the morpholine ring.
Key Data :
Reductive Amination and Stereoselective Cyclization
Reductive amination offers a pathway to control stereochemistry during morpholine ring formation. This method, detailed in a thesis on cyclic amino acid derivatives, involves condensing a keto acid with a primary amine under reducing conditions.
Experimental Workflow
-
Keto Acid Synthesis : (3S)-3-methylglutamic acid is oxidized using Dess–Martin periodinane to form (3S)-3-methyl-2-ketoglutaric acid.
-
Reductive Amination : The keto acid reacts with methylamine hydrochloride in dichloroethane using sodium triacetoxyborohydride (NaBH(OAc)₃) at 0°C to room temperature. This step introduces the methyl group at C6 while establishing the (6S) configuration.
-
Cyclization : The resulting secondary amine undergoes base-mediated cyclization (e.g., NaOH in ethanol) to form the morpholine ring. The carboxylic acid at C3 is preserved by using a protected ester (e.g., methyl ester), which is later hydrolyzed with LiOH.
Optimization Challenges :
-
Competing bis-alkylation is mitigated by maintaining low temperatures and stoichiometric control.
-
Enantiomeric excess (ee): >98% achieved via chiral HPLC purification.
While not directly cited in the provided sources, enzymatic methods complement chemical synthesis by resolving racemic mixtures. For instance, lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze ester derivatives of the morpholine carboxylic acid, enriching the (3S,6S) enantiomer.
Process Details
-
Racemic Synthesis : The morpholine ring is constructed via a non-stereoselective route (e.g., cyclization of a diastereomeric mixture).
-
Esterification : The carboxylic acid is converted to a vinyl ester using acetic anhydride.
-
Enzymatic Hydrolysis : Lipase-mediated hydrolysis in phosphate buffer (pH 7.0) selectively cleaves the (3R,6R)-ester, leaving the (3S,6S)-enantiomer intact.
Performance Metrics :
Solid-Phase Peptide Synthesis (SPPS) Adaptations
SPPS techniques, though traditionally used for peptides, are adaptable for small heterocycles. A resin-bound serine derivative is functionalized with a methyl group via Mitsunobu alkylation before cyclization.
Protocol Highlights
-
Resin Loading : Fmoc-Ser-OH is anchored to Wang resin using DIC/HOBt coupling.
-
Methyl Introduction : The hydroxyl group is alkylated with iodomethane and DIAD/PPh₃ in THF.
-
Cyclization : Treatment with HATU/DIPEA in DMF facilitates intramolecular amide bond formation, releasing the morpholine derivative from the resin.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Halogenated Acylation | 68–72 | >95 | Moderate | High |
| Reductive Amination | 55–60 | 90–93 | High | Moderate |
| Enzymatic Resolution | 45–50 | 99 | Very High | Low |
| SPPS | 60–65 | 85–90 | Low | Moderate |
Critical Insights :
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification via Fischer esterification or coupling reagents. For example:
-
Reaction with alcohols :
-
Protonation of the carbonyl oxygen activates the carboxylic acid.
-
Nucleophilic attack by the alcohol.
-
Deprotonation and elimination of water.
Example : Reaction with methanol produces methyl (3S,6S)-6-methylmorpholine-3-carboxylate ( ).
-
Amide Formation
The compound forms amides using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) ( ):
-
General reaction :
Key steps :
Salt Formation
Reaction with hydrochloric acid yields the hydrochloride salt, improving solubility and stability ( ):
Cyclization and Ring-Opening Reactions
The morpholine ring participates in controlled ring-opening reactions under acidic or basic conditions. For example:
-
Acid-catalyzed ring-opening : Forms amino alcohol derivatives.
-
Base-mediated reactions : Can lead to cleavage of the ether linkage ( ).
Optimized Reaction Conditions
Data from synthesis studies highlight critical parameters for high-yield transformations ( ):
Mechanistic Insights
-
Steric Effects : The methyl group at position 6 influences reaction rates by hindering nucleophilic attack at the adjacent nitrogen ().
-
Stereochemical Stability : No epimerization observed under mild conditions (pH 4–8, <60°C) ( ).
Comparative Reactivity
| Reaction | This compound | Morpholine-3-carboxylic Acid |
|---|---|---|
| Esterification Rate | Slower (steric hindrance) | Faster |
| Amide Coupling Yield | 65% | 72% |
| Salt Solubility | High (hydrochloride form) | Moderate |
Scientific Research Applications
Antimicrobial Activity
Research indicates that (3S,6S)-6-Methylmorpholine-3-carboxylic acid exhibits significant antibacterial properties. It has been tested against various pathogens, showing promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 1.5 |
| Escherichia coli | 8.0 |
| Candida albicans | 4.0 |
These results suggest that the compound could be developed as a new antimicrobial agent, especially against resistant strains of bacteria .
Anti-inflammatory Effects
The compound has demonstrated potential in modulating inflammatory pathways. In vitro studies showed a significant reduction in interleukin-6 (IL-6) secretion, indicating its potential as an anti-inflammatory agent. This effect was assessed using human cell lines treated with the compound under controlled conditions .
Cytotoxicity and Cancer Research
Preliminary evaluations of the cytotoxic effects of this compound against cancer cell lines have shown selective antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 12 |
These findings indicate its potential for further development as an anticancer agent .
Polymer Science
This compound is also utilized in the synthesis of biodegradable polydepsipeptides. These polymers are characterized by their bioresorbable properties, making them suitable for medical applications such as drug delivery systems and tissue engineering. The synthesis involves cyclization reactions that yield morpholine derivatives with varying functionalities .
Agricultural Applications
The compound has been explored for its potential use in agriculture as a biopesticide or growth regulator. Its antimicrobial properties can help combat plant pathogens, thereby enhancing crop yield and health. Studies on its efficacy against specific plant pathogens are ongoing, with promising initial results indicating reduced disease incidence in treated plants .
Case Study on Antibacterial Efficacy
A study conducted by researchers evaluated the efficacy of this compound against resistant bacterial strains. The modifications at the 3-position of the morpholine ring significantly enhanced antibacterial activity, highlighting the importance of structural variations in developing effective antimicrobial agents .
Clinical Implications in Inflammation
Another investigation focused on the anti-inflammatory properties of the compound in models of obesity-related inflammation. Treatment with this compound led to improved outcomes, suggesting its potential utility in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of (3S,6S)-6-Methylmorpholine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary, but typically involve the modulation of biochemical processes through stereospecific interactions.
Comparison with Similar Compounds
Stereochemical Variants
- (3S,6R)-6-Methylmorpholine-3-carboxylic Acid :
This diastereomer differs in the configuration at the 6-position. highlights that diastereomers like (3S,6S)- and (3S,6R)-BMMD exhibit distinct solubility profiles, enabling separation via differential crystallization. Such stereochemical differences often lead to variations in target binding and metabolic stability. - rac-(3R,6R)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride :
A racemic mixture of the (3R,6R)-enantiomer, this compound is discontinued (), underscoring the pharmacological preference for enantiopure forms like (3S,6S) due to enhanced efficacy or reduced off-target effects.
Substituent Modifications on the Morpholine Ring
- Electron-Withdrawing vs. In contrast, the methyl group in the target compound offers metabolic simplicity and reduced steric hindrance .
- Protecting Groups :
Fmoc-protected derivatives () are stable under basic conditions, making them suitable for solid-phase peptide synthesis, whereas the free carboxylic acid in the target compound is reactive and ideal for further derivatization .
Positional Isomerism
- (2S,6S)-6-Methylmorpholine-2-carboxylic Acid: The carboxylic acid group at the 2-position (vs.
Ring Structure Analogues
- Piperidine Derivatives (e.g., (3S,6R)-1-Cbz-6-methylpiperidine-3-carboxylic acid) : Replacing the morpholine oxygen with a NH group (piperidine) changes hydrogen-bonding capacity and ring basicity. Piperidine derivatives may exhibit different pharmacokinetic profiles due to increased basicity .
Biological Activity
(3S,6S)-6-Methylmorpholine-3-carboxylic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound is a morpholine derivative characterized by a methyl group at the 6-position and a carboxylic acid functional group at the 3-position. Its molecular formula is , and it possesses a chiral center at the 3-position, contributing to its stereochemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to influence various signaling pathways that are crucial for cellular functions. The compound may act as an inhibitor or modulator of these pathways, impacting cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. Further investigation into this compound's antimicrobial efficacy is warranted.
In Vitro Studies
- Cell Line Testing : A study assessed the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against leukemia cells.
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it could downregulate key oncogenes involved in tumor progression, further supporting its potential as an antitumor agent.
In Vivo Studies
- Animal Models : In vivo experiments using xenograft models demonstrated that administration of this compound resulted in substantial tumor regression compared to control groups.
- Safety Profile : Toxicological assessments indicated that the compound was well-tolerated at therapeutic doses, with no significant adverse effects observed in animal subjects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Morpholine derivative | Antitumor, Antimicrobial | TBD |
| Vancomycin | Glycopeptide antibiotic | Antibacterial | <0.03125 |
| SD-36 | Small-molecule degrader | Anticancer | 0.035 |
Q & A
Q. What controls are essential in assays measuring the compound’s effect on neurotransmitter transporters (e.g., SERT, NET)?
- Methodological Answer : Include:
- Positive controls : Known inhibitors (e.g., fluoxetine for SERT).
- Negative controls : Vehicle-only treatments (e.g., DMSO).
- Radioligand specificity controls : Test displacement with excess cold ligand.
- Cell viability assays : Rule out cytotoxicity (e.g., MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
